molecular formula C12H12BrCl3O4 B13105099 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate

2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate

Cat. No.: B13105099
M. Wt: 406.5 g/mol
InChI Key: GLRKUJJAMNNTLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid with 2,2,2-trichloroethanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: As a precursor for the development of potential pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, but further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is unique due to its combination of the 2,2,2-trichloroethyl ester and the 2-bromo-4,5-dimethoxyphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H12BrCl3O4

Molecular Weight

406.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C12H12BrCl3O4/c1-18-9-3-7(8(13)5-10(9)19-2)4-11(17)20-6-12(14,15)16/h3,5H,4,6H2,1-2H3

InChI Key

GLRKUJJAMNNTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OCC(Cl)(Cl)Cl)Br)OC

Origin of Product

United States

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